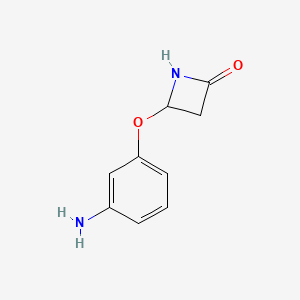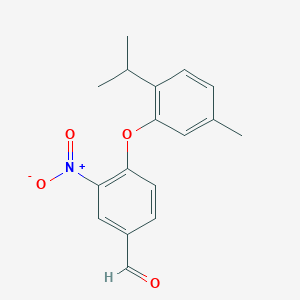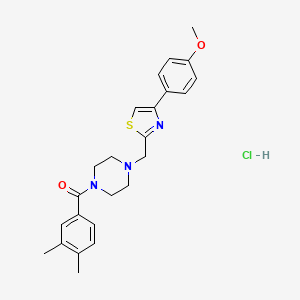![molecular formula C12H8F3N5O B2596526 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1025277-29-5](/img/structure/B2596526.png)
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a dicyanoethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)aniline. This intermediate is then reacted with cyanoacetic acid derivatives under basic conditions to form the dicyanoethenyl moiety. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dicyanoethenyl moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
3-[3-(trifluoromethyl)phenyl]urea: Does not contain the dicyanoethenyl moiety, affecting its reactivity and applications.
Uniqueness: 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the combination of its trifluoromethyl and dicyanoethenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-2-1-3-8(4-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSQTPLZWQHSAV-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=C(C#N)N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)N/C(=C(/C#N)\N)/C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2596443.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2596447.png)

![1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2596450.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)
![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)



![2-(2-methoxyphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2596465.png)

